molecular formula C25H24FN3O3 B2566944 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea CAS No. 1022414-37-4

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea

Katalognummer: B2566944
CAS-Nummer: 1022414-37-4
Molekulargewicht: 433.483
InChI-Schlüssel: NIQKJDMAJZQJDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C25H24FN3O3 and its molecular weight is 433.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Novel Synthetic Methodologies

  • Synthesis of Isoquinoline Derivatives

    A study by Lal et al. (1990) highlights a novel one-pot method to create isoquinoline derivatives. This process involves the reaction of 1-(2-arylethyl)urea with malonic acid and phosphorus oxychloride.

  • Formation of Isoquinoline Alkaloids

    Mujde, Özcan, and Balcı (2011) developed a new methodology for preparing isoquinoline alkaloids. Their approach involves converting methyl 2-(3-methoxy-3-oxopropyl)benzoate into a 3,4-dihydroisoquinolin-1(2H)-one derivative (Mujde et al., 2011).

  • Synthesis of Tetrahydroisoquinoline Derivatives

    Harcourt and Waigh (1971) demonstrated the cyclization of 3,4-dimethoxybenzylaminoacetonitriles to yield 1,2-dihydroisoquinolin-4(3H)-ones, an essential structure in various isoquinoline compounds (Harcourt & Waigh, 1971).

Structural and Interaction Studies

  • Crystal Packing Influences

    Choudhury, Nagarajan, and Row (2003) investigated the weak interactions in certain tetrahydroisoquinoline derivatives, examining how organic fluorine influences crystal packing (Choudhury et al., 2003).

  • Stereochemistry of Alkaloids

    The stereochemistry of certain optically active salsoline and norlaudanosoline derivatives, involving similar structural moieties, was explored by Chrzanowska, Schönenberger, Brossi, and Flippen-Anderson (1987). Their research contributes to understanding the structural configurations relevant to similar compounds (Chrzanowska et al., 1987).

  • NMR and X-Ray Studies

    The stereochemistry of 1-aryl-3-hydroxyisoquinolines was elucidated using NMR and X-ray diffraction techniques by Kălmăn, Argay, Sohár, Szabó, Fodor, and Bernáth (1986), providing valuable insights into the structural aspects of similar chemical entities (Kălmăn et al., 1986).

Biochemical and Pharmacological Investigations

  • P-Glycoprotein Imaging

    Savolainen et al. (2015) synthesized and evaluated novel fluorine-18 labeled radiopharmaceuticals, including compounds structurally related to the query molecule, for studying P-glycoprotein function in the brain. This research contributes to understanding brain pharmacokinetics and P-glycoprotein's role in neurological diseases (Savolainen et al., 2015).

  • FLT3 Inhibitors in Cancer Research

    Zhang et al. (2020) discovered new FLT3 inhibitors, including urea derivatives structurally similar to the query compound, for overcoming drug-resistant mutations in cancer treatment. Their research offers insights into targeted cancer therapy, especially in the context of FLT3 mutations (Zhang et al., 2020).

  • Antiproliferative Screening

    Perković et al. (2016) synthesized novel urea and bis-urea primaquine derivatives, investigating their antiproliferative effects against various cancer cell lines. The structural similarity to the query compound underscores the importance of urea derivatives in cancer research (Perković et al., 2016).

Eigenschaften

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O3/c1-31-23-14-17-11-12-27-22(19(17)15-24(23)32-2)13-16-7-9-18(10-8-16)28-25(30)29-21-6-4-3-5-20(21)26/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQKJDMAJZQJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.